1-Isopropyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole
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Overview
Description
1-Isopropyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole is a chemical compound characterized by the presence of an isopropyl group and a trimethylsilyl-ethynyl group attached to a pyrazole ring
Preparation Methods
The synthesis of 1-Isopropyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a suitable 1,3-diketone.
Introduction of Isopropyl Group: The isopropyl group is introduced via alkylation using isopropyl halides under basic conditions.
Attachment of Trimethylsilyl-Ethynyl Group:
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Isopropyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents, and appropriate solvents to facilitate the reactions. Major products formed from these reactions include various substituted pyrazole derivatives.
Scientific Research Applications
1-Isopropyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trimethylsilyl-ethynyl group can act as a reactive site, facilitating interactions with enzymes or receptors. The isopropyl group may influence the compound’s lipophilicity and membrane permeability, affecting its overall biological activity .
Comparison with Similar Compounds
1-Isopropyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole can be compared with other similar compounds, such as:
1-Isopropyl-4-[(trimethylsilyl)ethynyl]-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
1-Isopropyl-4-[(trimethylsilyl)ethynyl]-1H-triazole: Similar structure but with a triazole ring.
1-Isopropyl-4-[(trimethylsilyl)ethynyl]-1H-tetrazole: Similar structure but with a tetrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups and the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1354703-51-7 |
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Molecular Formula |
C11H18N2Si |
Molecular Weight |
206.36 g/mol |
IUPAC Name |
trimethyl-[2-(1-propan-2-ylpyrazol-4-yl)ethynyl]silane |
InChI |
InChI=1S/C11H18N2Si/c1-10(2)13-9-11(8-12-13)6-7-14(3,4)5/h8-10H,1-5H3 |
InChI Key |
MDRWALABZUFQOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)C#C[Si](C)(C)C |
Origin of Product |
United States |
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